Methylchloroisothiazolinone

Description

The Panel concluded that the ingredient mixture MCI/MI is safe in cosmetics when formulated to be non-sensitizing, based on the results of a QRA or similar methodology; however, at no point should concentrations exceed 7.5 ppm in leaveon products or 15 ppm in rinse-off products.

Methylchloroisothiazolinone (MCI) is an isothiazolinone commonly used as a preservative with antibacterial and antifungal properties. It is found within many commercially available cosmetics, lotions, and makeup removers. It is also a known dermatological sensitizer and allergen; some of its side effects include flaky or scaly skin, breakouts, redness or itchiness, and moderate to severe swelling in the eye area. The American Contact Dermatitis Society named this compound the Contact Allergen of the Year for 2013. Sensitivity to this compound may be identified with a clinical patch test.

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

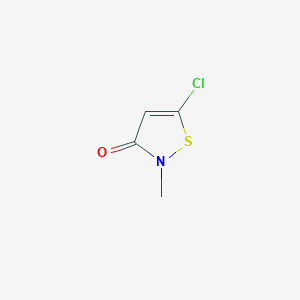

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26530-03-0 (hydrochloride) | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034286 | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.018 mm Hg at 25 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin (60-90 °C) | |

CAS No. |

26172-55-4 | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchloroisothiazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHLOROISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54-55 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

methylchloroisothiazolinone chemical structure and properties

An In-depth Technical Guide to Methylchloroisothiazolinone (MCI)

Introduction

This compound (MCI), a heterocyclic organic compound from the isothiazolinone class, is a potent biocide widely utilized for its broad-spectrum antimicrobial properties.[1][2] Its primary function is as a preservative in a vast array of water-based products, including cosmetics, personal care items, paints, adhesives, and industrial fluids, to prevent microbial spoilage and extend shelf life.[3][4][5] MCI is frequently used in combination with methylisothiazolinone (MI), a mixture commercially known as Kathon™, to enhance its stability and efficacy.[3][6] The antimicrobial activity of MCI stems from its ability to inhibit essential microbial cellular functions.[2][7] However, it is also recognized as a significant contact allergen, which has led to regulatory restrictions on its use, particularly in leave-on cosmetic products.[6][8][9] This guide provides a comprehensive technical overview of MCI's chemical structure, properties, synthesis, mechanism of action, and analytical methodologies for a scientific audience.

Chemical Identity and Structure

This compound is chemically designated as 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one.[6][10] The core of its structure is a five-membered isothiazolinone ring containing nitrogen and sulfur atoms, with a methyl group attached to the nitrogen and a chlorine atom at the C-5 position.[1] This halogenated structure makes MCI a potent electrophile, crucial for its biological activity.[11]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one[6] |

| Other Names | 5-Chloro-2-methyl-4-isothiazolin-3-one, CMIT, MCI, CMI[1][4][6] |

| CAS Number | 26172-55-4[1][6] |

| Molecular Formula | C₄H₄ClNOS[1][11] |

| Canonical SMILES | CN1C(=O)C=C(S1)Cl[11] |

| InChI Key | DHNRXBZYEKSXIM-UHFFFAOYSA-N[6][11] |

Physicochemical Properties

MCI is typically a white crystalline solid at room temperature, though it is often handled in aqueous solutions.[6][11] It is miscible with water and its biocidal activity is effective over a wide pH range commonly found in cosmetic and industrial formulations.[6][12]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molar Mass | 149.59 g·mol⁻¹ | [4][6][11] |

| Appearance | White solid | [6] |

| Melting Point | 52 °C (325 K) | [6] |

| Density | 1.02 g/cm³ | [6] |

| Solubility in Water | Miscible | [4][6] |

| UV Absorption Max (λmax) | 274 nm | [13] |

Synthesis

The synthesis of isothiazolinones like MCI generally involves a cyclization reaction.[14] A common pathway starts with the preparation of N,N'-dimethyl-3,3'-dithiodipropionamide. This intermediate is then subjected to a chlorination-cyclization reaction, often using sulfuryl chloride, to form the isothiazolinone ring and introduce the chlorine atom at the C-5 position, yielding the final MCI product.[7][14]

Mechanism of Action

Antimicrobial Activity

The biocidal effect of MCI is primarily due to its active sulfur moiety.[6][15] As a potent electrophile, MCI readily penetrates microbial cell membranes and undergoes a reaction with intracellular nucleophiles, particularly the thiol groups (-SH) present in cysteine residues of essential enzymes and proteins like glutathione.[6][7][12] This interaction leads to the irreversible oxidation of these thiol groups, forming disulfide bonds or other adducts.[7] The consequence is the rapid inhibition of critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to microbial cell death.[7] This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, yeasts, and fungi.[4][6]

Allergic Contact Dermatitis (ACD) Induction

MCI is a well-documented sensitizer that can induce allergic contact dermatitis (ACD).[6][8][16] The immunological mechanism involves the innate immune system. Studies suggest that upon skin penetration, MCI can act as a hapten, binding to skin proteins and triggering an immune response. This process can activate Toll-like receptor 4 (TLR4) on immune cells. Activation of TLR4 initiates a downstream signaling cascade through the nuclear factor-kappa B (NF-κB) pathway.[8] This signaling results in the upregulation and secretion of various proinflammatory cytokines, such as IL-1β, TNF, and IL-6, which orchestrate the inflammatory response characteristic of ACD.[8]

Analytical Methodologies

The quantification of MCI in complex matrices like cosmetic or industrial products requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (MS) are the most common techniques.[13][17]

Experimental Protocol: HPLC-DAD Analysis of MCI

This protocol is a representative example for the quantification of MCI in personal care products.[13][18][19]

1. Sample Preparation (Extraction):

-

Weigh approximately 1.0 g of the sample into a centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., methanol/water mixture).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

-

Instrument: HPLC system with DAD or UV detector.[13]

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: Isocratic or gradient elution can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][18] For example, an 80:20 (v/v) mixture of 0.4% acetic acid in water and methanol.[18]

-

Column Temperature: 25 °C.[13]

-

Detection: UV detection at 274 nm, which is the maximum absorption wavelength for MCI.[13][18]

3. Quantification:

-

Prepare a series of standard solutions of MCI of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the MCI concentration in the sample by comparing its peak area to the calibration curve.

Spectroscopic Data

Structural confirmation and identification of MCI are typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[20][21]

-

Mass Spectrometry (MS): In tandem MS (MS/MS) analysis, specific transitions are monitored for quantification and confirmation. For MCI, this provides high selectivity and sensitivity, allowing for detection at very low levels in complex samples.[17][22]

-

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): NMR spectroscopy is used to confirm the molecular structure. Specific chemical shifts for the protons and carbons in the isothiazolinone ring and its substituents provide unambiguous structural elucidation.[20][21] For example, in studies using ¹³C-labeled MCI, distinct signals corresponding to the labeled carbon atoms can be tracked to study its metabolism and reactions with biological molecules.[21]

Safety and Toxicology

While an effective preservative, MCI is a known skin irritant and sensitizer.[6][23] In pure or highly concentrated forms, it can cause chemical burns.[6] Due to the rising incidence of allergic contact dermatitis, regulatory bodies worldwide have restricted its use.[9] In the United States and Canada, for instance, the concentration of MCI/MI mixtures in rinse-off products is limited to 15 ppm, and their use in leave-on products is banned or severely restricted.[6][9]

Table 3: GHS Hazard Pictograms and Statements for this compound

| Pictogram | GHS Code | Hazard Statement |

|---|---|---|

| GHS05 | H314 | Causes severe skin burns and eye damage.[6] |

| GHS06 | H302/H330 | Harmful if swallowed / Fatal if inhaled.[6] |

| GHS07 | H317 | May cause an allergic skin reaction.[6] |

| GHS09 | H410 | Very toxic to aquatic life with long lasting effects.[6] |

References

- 1. CHLOROMETHYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound [chemeurope.com]

- 5. This compound [bionity.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by this compound and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. atamankimya.com [atamankimya.com]

- 11. guidechem.com [guidechem.com]

- 12. dermatitisacademy.com [dermatitisacademy.com]

- 13. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 14. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]

- 15. atamankimya.com [atamankimya.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Determination of methylisothiazolinone and this compound in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Methylisothiazolinone and this compound Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound | CAS Number 26172-55-4 [klivon.com]

- 21. mnms-platform.com [mnms-platform.com]

- 22. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. safecosmetics.org [safecosmetics.org]

An In-depth Technical Guide on the Synthesis and Mechanism of Methylchloroisothiazolinone (MCI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), a potent biocide and preservative, is a heterocyclic organic compound widely utilized in a variety of industrial and consumer products for its broad-spectrum antimicrobial activity.[1] This technical guide provides a comprehensive overview of the primary synthesis pathway of MCI, its mechanism of action as both an antimicrobial agent and a contact allergen, and detailed experimental protocols.

Synthesis Pathway of this compound

The most common industrial synthesis of this compound (MCI) involves a two-step process: the formation of the precursor N,N'-dimethyl-3,3'-dithiodipropionamide, followed by its chlorination and cyclization to yield the final product.

Step 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide

The synthesis of the key intermediate, N,N'-dimethyl-3,3'-dithiodipropionamide, typically starts from readily available precursors such as methyl acrylate. The process involves a Michael addition with a sulfur source, followed by amidation.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide is outlined below, based on established methodologies.

| Parameter | Value/Condition | Reference |

| Starting Materials | Methyl acrylate, Sodium polysulfide solution, Methylamine solution | US20120330061A1 |

| Reaction Temperature | 0 to 50 °C (Optimal: 0 to 10 °C for amidation) | US20120330061A1 |

| Solvent | Polar solvent (e.g., ethanol, methanol, water) | US20120330061A1 |

| Reaction Time | Approximately 4 hours for amidation | US20120330061A1 |

| Purification | Crystallization, followed by filtration and drying | US20120330061A1 |

| Yield | 91-94% | US20120330061A1 |

Reaction Workflow:

Caption: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide.

Spectroscopic Data for N,N'-dimethyl-3,3'-dithiodipropionamide:

| Spectroscopic Data | Observed Values |

| Melting Point | 111-112 °C[2][3] |

| Molecular Weight | 236.35 g/mol [4][5][6] |

| ¹H NMR (CDCl₃) | δ 2.78 (t, 4H), 2.62 (t, 4H), 2.80 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 172.5, 37.5, 34.5, 26.0 |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) |

| Mass Spectrum (m/z) | 236 (M+), 118 ([M/2]+) |

Step 2: Chlorination and Cyclization to this compound

The second step involves the conversion of N,N'-dimethyl-3,3'-dithiodipropionamide to a mixture of isothiazolinones, including MCI, through a chlorination and intramolecular cyclization reaction.

Experimental Protocol:

The following protocol is a synthesis of established procedures for the chlorination and cyclization step.

| Parameter | Value/Condition | Reference |

| Starting Material | N,N'-dimethyl-3,3'-dithiodipropionamide | US20120330061A1 |

| Chlorinating Agent | Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | CN103880773A |

| Solvent | Inert organic solvent (e.g., toluene, dichloromethane) | CN103880773A |

| Reaction Temperature | -10 to 20 °C | CN103880773A |

| Reaction Time | 2-4 hours | CN103880773A |

| Work-up | Neutralization, extraction, and solvent removal | CN103880773A |

| Yield | Not explicitly stated, but the process is used for industrial production. |

Reaction Workflow:

Caption: Chlorination and cyclization to form MCI.

Spectroscopic Data for 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI):

| Spectroscopic Data | Observed Values | Reference |

| Melting Point | 54-55 °C | [7] |

| Molecular Weight | 149.60 g/mol | [7] |

| ¹H NMR (CDCl₃) | δ 3.25 (s, 3H, N-CH₃), 6.20 (s, 1H, C₄-H) | [8] |

| ¹³C NMR (CDCl₃) | δ 165.0 (C=O), 120.0 (C₄), 145.0 (C₅), 35.0 (N-CH₃) | |

| UV-Vis (Methanol) | λmax = 277 nm | [7] |

| Mass Spectrum (m/z) | 149 (M+), 151 ([M+2]+, due to ³⁷Cl isotope) |

Alternative Synthesis Pathway

An alternative route to isothiazolinones involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. While less common for the industrial production of MCI, this method is a notable alternative. Detailed experimental protocols for this specific pathway leading to MCI are not as readily available in the public domain.

Mechanism of Action

Antimicrobial Mechanism

The biocidal activity of this compound stems from its ability to disrupt essential metabolic pathways in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes.[1] This interaction leads to the irreversible inhibition of key enzymes, disruption of cellular respiration, and ultimately, cell death.

Caption: Antimicrobial mechanism of action of MCI.

Mechanism of Allergic Contact Dermatitis

This compound is a known contact allergen in humans. The mechanism of sensitization involves the activation of the innate immune system, leading to an adaptive immune response.

The current understanding suggests that MCI can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The binding of MCI to skin proteins is thought to trigger a signaling cascade, primarily through Toll-like receptor 4 (TLR4). This activation proceeds via the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[9] NF-κB then upregulates the expression of pro-inflammatory cytokines, initiating an inflammatory response that characterizes allergic contact dermatitis.

Caption: Allergic contact dermatitis signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis, mechanism of action, and relevant experimental data for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding of this important biocidal agent. Further research into the nuances of its allergic mechanism and the development of alternative, less sensitizing preservatives remains an active area of investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 | FD41001 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 [chemicalbook.com]

- 7. Methylisothiazolinone [drugfuture.com]

- 8. cir-safety.org [cir-safety.org]

- 9. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Methylchloroisothiazolinone on Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylchloroisothiazolinone (MCI) is a potent biocide with broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and yeasts.[1][2] Its efficacy stems from a multi-step mechanism that rapidly disrupts essential cellular processes, leading to growth inhibition and eventual cell death. This technical guide provides a detailed examination of the core mechanism of action of MCI on bacteria, focusing on its molecular interactions and the resulting physiological consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in its antimicrobial action.

Core Mechanism of Action

The antibacterial activity of this compound is characterized by a two-step mechanism: a rapid initial inhibition of growth and metabolism, followed by irreversible cellular damage leading to a loss of viability.[3][4] The primary mode of action involves the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic cellular components.[3][5]

Initial Interaction and Cellular Entry

MCI, being a relatively small molecule, is capable of diffusing across the bacterial cell membrane.[6][7] Once inside the cytoplasm, its primary targets are intracellular proteins.

Reaction with Thiol Groups

The key to MCI's biocidal activity lies in the reactivity of the electron-deficient sulfur atom within its isothiazolinone ring. This sulfur atom is highly susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of proteins.[1][5][7] This reaction leads to the formation of a disulfide bond and the opening of the isothiazolinone ring, resulting in the inactivation of the targeted protein.[4]

Disruption of Key Metabolic Pathways

The non-specific targeting of protein thiols leads to the inhibition of numerous essential enzymes.[3] Particularly susceptible are dehydrogenase enzymes that play a critical role in cellular respiration and energy production, such as those in the Krebs cycle and the electron transport chain.[3][8] Succinate dehydrogenase has been identified as a possible specific target of MCI.[8] The inhibition of these enzymes leads to a rapid cessation of key physiological functions.[3][4]

Inhibition of Respiration and ATP Synthesis

By disrupting the electron transport chain, MCI quickly inhibits bacterial respiration, as evidenced by a decrease in oxygen consumption.[3][8] This disruption of cellular respiration directly impacts the cell's ability to generate adenosine triphosphate (ATP), the primary energy currency of the cell.[3][8][9] The resulting depletion of intracellular ATP halts energy-dependent cellular processes, contributing to bacteriostasis.[8]

Generation of Reactive Oxygen Species (ROS)

The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), such as superoxide radicals.[3][8] This oxidative stress causes further damage to cellular components, including proteins, lipids, and nucleic acids.[8]

Irreversible Cell Damage and Lethality

The culmination of enzymatic inhibition, ATP depletion, and oxidative stress leads to widespread and irreversible cellular damage. The loss of reduced protein sulfhydryls shows a positive correlation with MCI-induced lethality.[8] This damage can also compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids, ultimately resulting in cell death.[10]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (MCI) and a 3:1 mixture of MCI and Methylisothiazolinone (MI)

| Microorganism | Biocide | MIC (µg/mL) | MIC (% w/w) | Reference(s) |

| Escherichia coli | MCI | 0.5 | - | [7] |

| Staphylococcus aureus | MCI/MI (3:1) | - | 0.0002% | [3] |

| Pseudomonas aeruginosa | MCI/MI (3:1) | - | 0.0002% | [3] |

| Aspergillus niger | MCI/MI (3:1) | - | 0.00005% | [3] |

| Candida albicans | MCI/MI (3:1) | - | 0.00005% | [3] |

| Schizosaccharomyces pombe | MCI | 2.6 | - | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method.

-

Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of MCI dilutions: Prepare a series of twofold dilutions of MCI in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of MCI that completely inhibits visible growth of the bacteria.

Assessment of Cell Membrane Permeability (SYTOX Green Assay)

This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[6][7]

-

Bacterial Culture: Grow bacteria to the mid-log phase and wash with a phosphate-free buffer (e.g., Hank's Balanced Salt Solution).[6]

-

Treatment: Resuspend the bacterial pellet in the buffer and treat with various concentrations of MCI for a specified time.

-

Staining: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 5-15 minutes.[7]

-

Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.[7] An increase in fluorescence indicates membrane damage.

Quantification of Protein Leakage (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a colorimetric method to determine the total protein concentration in a sample.[5][11]

-

Bacterial Treatment: Treat a known concentration of bacterial cells with MCI for a defined period.

-

Separation of Cells and Supernatant: Centrifuge the bacterial suspension to pellet the cells.

-

Protein Quantification in Supernatant:

-

Prepare a BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[12]

-

In a 96-well plate, add a sample of the supernatant and the BCA working reagent.[11]

-

Incubate the plate at 37°C for 30 minutes.[11]

-

Measure the absorbance at 562 nm using a microplate reader.[11]

-

Determine the protein concentration by comparing the absorbance to a standard curve prepared with a known protein, such as bovine serum albumin (BSA).[11]

-

Measurement of Intracellular ATP Levels

Intracellular ATP can be quantified using a luciferin-luciferase-based assay.

-

Bacterial Treatment: Expose a bacterial culture to MCI for various time points.

-

ATP Extraction: Lyse the bacterial cells using a suitable lysis buffer to release the intracellular ATP.

-

Luminescence Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.

-

Measurement: Immediately measure the luminescence produced. The light output is directly proportional to the ATP concentration.

-

Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve prepared with known concentrations of ATP.

Assessment of Dehydrogenase Activity

Dehydrogenase activity can be measured by monitoring the reduction of an artificial electron acceptor.

-

Preparation of Cell Lysate: Treat bacteria with MCI, then lyse the cells to release intracellular enzymes.

-

Assay Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), a substrate (e.g., succinate), and an electron acceptor dye (e.g., 2,6-dichloroindophenol - DCIP).

-

Reaction Initiation: Add the cell lysate to the assay mixture.

-

Measurement: Monitor the decrease in absorbance of the electron acceptor dye (e.g., at 600 nm for DCIP) over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.

Detection of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[13][14]

-

Cell Loading: Incubate bacterial cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes in the dark.[4] During this time, intracellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

-

MCI Treatment: Wash the cells to remove excess dye and then treat with MCI.

-

Fluorescence Measurement: Measure the fluorescence intensity of the oxidized, fluorescent product (DCF) using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4] An increase in fluorescence indicates an increase in intracellular ROS.

Quantification of Protein Sulfhydryl Groups (Ellman's Reagent)

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a colored product.[1][15]

-

Protein Extraction: Treat bacteria with MCI, then lyse the cells and extract the total protein.

-

Reaction: In a buffered solution (pH 8.0), mix the protein extract with Ellman's reagent.[1]

-

Measurement: Measure the absorbance of the yellow-colored product (TNB) at 412 nm.[15]

-

Quantification: Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[15] A decrease in absorbance compared to an untreated control indicates oxidation of sulfhydryl groups.

Visualizations

Caption: Core mechanism of action of this compound (MCI) on bacteria.

Caption: General experimental workflow for assessing the effects of MCI on bacteria.

Caption: Logical relationships of events in MCI's antibacterial action.

Conclusion

The antibacterial mechanism of this compound is a rapid and multi-pronged assault on critical bacterial cellular functions. Its primary action of targeting thiol-containing proteins initiates a cascade of events, including the shutdown of energy metabolism and the induction of oxidative stress, which collectively lead to irreversible cell damage and death. This comprehensive understanding of its mode of action is essential for its effective application as a biocide and for the development of new antimicrobial strategies. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of MCI and other isothiazolinone-based biocides.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 3. [PDF] Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. takara.co.kr [takara.co.kr]

- 8. Methylchloroisothiazolone-induced growth inhibition and lethality in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. web.stanford.edu [web.stanford.edu]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

The Antimicrobial Spectrum of Methylchloroisothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI), a potent biocide belonging to the isothiazolinone class of compounds, exhibits a broad spectrum of antimicrobial activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2] Its primary mechanism of action involves the electrophilic attack of the sulfur atom in the isothiazolinone ring on nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins.[2][3] This interaction leads to the formation of disulfide bonds, inactivating critical enzymes and disrupting essential metabolic pathways such as respiration and ATP synthesis, ultimately resulting in microbial cell death.[3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial inoculum.[5]

The following tables summarize the known MIC and MBC values for this compound, often in combination with methylisothiazolinone (MI), against a variety of microorganisms. It is important to note that these values can vary depending on the specific strain, testing methodology, and culture conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Methylisothiazolinone (MCI/MI) Mixture

| Microorganism | Type | MIC (% w/w) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.0002[1][4] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.0002[1][4] |

| Aspergillus niger | Fungus | 0.00005[1][4] |

| Candida albicans | Yeast | 0.00005[1][4] |

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isothiazolinones Against Soil Bacteria

| Microorganism | Biocide | MIC (mg/L) | MBC (mg/L) |

| Pseudomonas putida | MIT | 3.907 - 15.625 | Not Reported |

| Pseudomonas moorei | MIT | 3.907 - 15.625 | Not Reported |

| Sphingomonas mali | MIT | 3.907 - 15.625 | Not Reported |

| Bacillus subtilis | MIT | 3.907 - 15.625 | Not Reported |

| Listeria monocytogenes | BC | 0.25 - 20.00 | 0.50 - 20.00 |

| Listeria monocytogenes | PAA | 1050 - 1700 | 1150 - 1800 |

| Listeria monocytogenes | SH | 1750 - 4500 | 2250 - 4500 |

Experimental Protocols

Accurate determination of the antimicrobial activity of this compound requires standardized and meticulously executed experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[7][8]

Materials:

-

Sterile 96-well microtiter plates

-

This compound (MCI) stock solution of known concentration

-

Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of MCI Dilutions: A serial two-fold dilution of the MCI stock solution is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the MCI stock solution is added to the first well and mixed. 100 µL is then transferred from the first well to the second, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile diluent and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Inoculation: Each well of the microtiter plate containing the MCI dilutions is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Interpretation: The MIC is determined as the lowest concentration of MCI at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the killing activity of the biocide.

Procedure:

-

Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth.

-

This aliquot is then spread onto a sterile agar plate that does not contain any antimicrobial agent.

-

The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

The MBC is the lowest concentration of MCI that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism over time.[9][10]

Materials:

-

Flasks containing sterile broth with and without various concentrations of MCI (typically multiples of the MIC).

-

Standardized microbial inoculum.

-

Sterile saline for dilutions.

-

Agar plates for colony counting.

-

Incubator and shaker.

Procedure:

-

A standardized inoculum of the test microorganism is added to flasks containing broth with different concentrations of MCI (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the biocide.

-

The flasks are incubated, typically in a shaking incubator to ensure aeration.

-

At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is withdrawn from each flask.

-

Serial dilutions of the aliquot are made in sterile saline.

-

A known volume of each dilution is plated onto agar plates.

-

The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point and MCI concentration.

-

The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to a loss of viability.[11] This process is initiated by the diffusion of MCI across the cell membrane and its subsequent reaction with intracellular thiol-containing molecules.

The key steps in the antimicrobial action of MCI are:

-

Cellular Uptake: MCI passively diffuses across the microbial cell wall and membrane.

-

Reaction with Thiols: Once inside the cell, the electron-deficient sulfur atom of the MCI molecule reacts with nucleophilic thiol groups (-SH) present in cysteine residues of various proteins and smaller molecules like glutathione.[3]

-

Enzyme Inactivation: This reaction leads to the formation of disulfide bonds, causing a conformational change in the proteins and inactivating key enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain.[11]

-

Metabolic Disruption: The inhibition of these enzymes disrupts critical metabolic pathways, including cellular respiration and ATP synthesis.[3][4]

-

Oxidative Stress: The disruption of normal metabolic processes can also lead to the generation of reactive oxygen species (ROS), causing further cellular damage.[4]

-

Cell Death: The cumulative effect of enzyme inactivation, cessation of energy production, and oxidative damage leads to the rapid death of the microbial cell.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antimicrobial spectrum of a biocide like this compound.

References

- 1. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Priming with biocides: A pathway to antibiotic resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [microbeonline.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. emerypharma.com [emerypharma.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. researchgate.net [researchgate.net]

Degradation Pathway of Methylchloroisothiazolinone in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI) is a widely used biocide in industrial and consumer products. Its efficacy in preventing microbial growth is well-established; however, its fate and degradation in aqueous environments are of significant interest due to potential ecotoxicological impacts. This technical guide provides an in-depth overview of the degradation pathways of MCI in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

Data Presentation

The degradation of this compound is influenced by several environmental factors, primarily pH, temperature, and light. The following tables summarize the available quantitative data on the hydrolysis, photolysis, and biodegradation of MCI.

Table 1: Hydrolysis Half-life of this compound at Various pH and Temperatures

| pH | Temperature (°C) | Half-life (days) | Reference |

| 8.5 | Room Temperature | 47 | [1] |

| 9.0 | Room Temperature | 23 | [1] |

| 9.6 | Room Temperature | 3.3 | [1] |

| 10.0 | Room Temperature | 2 | [1] |

| 9.0 | 40 | ~6 | [1] |

| 9.6 | 60 | < 0.08 (2 hours) | [2] |

| Acidic | Room Temperature | Stable | [1][2] |

Note: "Room Temperature" is not explicitly defined in all sources but is generally considered to be between 20-25°C.

Table 2: Photodegradation of Isothiazolinones

| Compound | Quantum Yield (Φ) | Conditions | Reference |

| Methylisothiazolinone (MIT) | 11 - 13.6 × 10⁻⁴ | Simulated sunlight in natural water | [3] |

| Benzisothiazolinone (BIT) | 2.43 - 5.79 × 10⁻⁴ | Simulated sunlight in natural water | [3] |

Note: Direct quantum yield data for MCI was not available in the reviewed literature. Data for the related compound Methylisothiazolinone (MIT) is provided as a proxy.

Table 3: Biodegradation of this compound

| Test Guideline | Concentration (mg/L) | Mineralization (%) | Duration (days) | Conclusion | Reference |

| OECD 301B | 0.3 | 39 | 29 | Biodegradable | |

| OECD 301B | 0.1 | 55 | 29 | Biodegradable | |

| OECD 301B | 0.03 | 62 | 29 | Biodegradable | |

| OECD 301C | 100 | 0 | 28 | Not readily biodegradable |

Note: MCI is considered biodegradable at environmentally relevant concentrations but may not meet the strict criteria for "ready biodegradability" at high concentrations due to its biocidal nature, which can be toxic to the microorganisms in the test system.

Degradation Pathways

The degradation of MCI in aqueous solution proceeds through three primary pathways: hydrolysis, photolysis, and biodegradation. The principal mechanism involves the cleavage of the N-S bond in the isothiazolinone ring.

Hydrolysis

Hydrolysis is a major degradation pathway for MCI, particularly under alkaline conditions. The rate of hydrolysis increases significantly with increasing pH and temperature[1][2]. The process is initiated by nucleophilic attack on the sulfur atom, leading to the opening of the isothiazolinone ring.

Photolysis

MCI can also be degraded by sunlight. Photolysis involves the absorption of light energy, which leads to the cleavage of the N-S bond and subsequent degradation of the molecule. The photodegradation of the related compound, methylisothiazolinone (MIT), is initiated by ring-opening at the N-S bond[3].

Biodegradation

Microorganisms in aquatic and terrestrial environments can degrade MCI. The primary biodegradation pathway also involves the opening of the isothiazolinone ring, followed by further degradation into smaller, less harmful compounds. At high concentrations, the biocidal properties of MCI can inhibit microbial activity, affecting its biodegradation rate.

The primary degradation product from these pathways is N-methylmalonamic acid . This intermediate is then further degraded through a series of steps to form smaller organic acids, such as malonamic acid, malonic acid, acetic acid, and formic acid, and ultimately mineralized to carbon dioxide and other inorganic substances[2][4].

Mandatory Visualization

Degradation Pathway of this compound

Caption: Degradation pathway of this compound.

Experimental Workflow for Degradation Studies

Caption: General experimental workflow for studying MCI degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MCI degradation, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)

-

Objective: To determine the rate of hydrolytic degradation of MCI as a function of pH.

-

Materials:

-

This compound (analytical standard)

-

Sterile buffer solutions at pH 4, 7, and 9.

-

Sterile, purified water (e.g., HPLC grade).

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Constant temperature incubator or water bath.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 274 nm).

-

-

Procedure:

-

Prepare a stock solution of MCI in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 g/L.

-

In triplicate for each pH, add a small volume of the MCI stock solution to the buffer solutions to achieve a final concentration in the low ppm range (e.g., 1-10 ppm). Ensure the organic solvent concentration is minimal (<1%).

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

At appropriate time intervals (determined by the expected degradation rate), withdraw aliquots from each test solution.

-

Immediately analyze the samples by HPLC to determine the concentration of MCI.

-

Continue sampling until at least 50% degradation is observed or for a maximum of 30 days.

-

-

Data Analysis:

-

Plot the natural logarithm of the MCI concentration versus time.

-

Determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

-

Photodegradation Study (adapted from OECD Guideline)

-

Objective: To determine the rate of photodegradation of MCI in an aqueous solution under simulated sunlight.

-

Materials:

-

This compound (analytical standard).

-

Sterile, purified water.

-

Quartz or borosilicate glass reaction vessels.

-

A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters).

-

A chemical actinometer to measure light intensity.

-

HPLC system.

-

-

Procedure:

-

Prepare an aqueous solution of MCI at a known concentration in the low ppm range.

-

Fill the reaction vessels with the test solution and seal them.

-

Prepare dark controls by wrapping identical vessels in aluminum foil.

-

Expose the test vessels to the light source at a constant temperature.

-

At specific time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples by HPLC to determine the MCI concentration.

-

-

Data Analysis:

-

Calculate the photodegradation rate by subtracting the degradation in the dark controls from the total degradation in the irradiated samples.

-

Determine the photodegradation kinetics and half-life as described for the hydrolysis study.

-

The quantum yield can be calculated if the molar absorption coefficient of MCI and the light intensity at the relevant wavelengths are known.

-

Ready Biodegradability Study (adapted from OECD Guideline 301B: CO₂ Evolution Test)

-

Objective: To assess the ready biodegradability of MCI by measuring the amount of CO₂ produced.

-

Materials:

-

This compound.

-

Mineral medium as specified in OECD 301.

-

Activated sludge from a domestic wastewater treatment plant as the inoculum.

-

CO₂-free air.

-

Barium hydroxide (Ba(OH)₂) or another suitable CO₂-absorbing solution.

-

A reference compound of known biodegradability (e.g., sodium benzoate).

-

-

Procedure:

-

Prepare the mineral medium and add the MCI at a concentration that is not inhibitory to the microorganisms (e.g., in the low mg/L range)[5].

-

Inoculate the medium with activated sludge.

-

Set up parallel tests with a reference compound and a blank (inoculum only).

-

Incubate the test vessels in the dark at a constant temperature (20-25°C) for 28 days.

-

Aerate the vessels with CO₂-free air and pass the effluent gas through the Ba(OH)₂ solution to trap the evolved CO₂.

-

Periodically measure the amount of CO₂ produced by titrating the remaining Ba(OH)₂ with standard acid.

-

-

Data Analysis:

-

Calculate the percentage of theoretical CO₂ production (% ThCO₂) for MCI, corrected for the CO₂ produced in the blank.

-

A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the concentration of MCI and its primary degradation product, N-methylmalonamic acid.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Chromatographic Conditions for MCI:

-

Analysis of N-methylmalonamic acid: The analysis of this more polar degradation product may require different chromatographic conditions, such as a more polar mobile phase or a different column, and is often achieved using LC-MS/MS for higher sensitivity and specificity.

-

Quantification:

-

Prepare a series of standard solutions of MCI of known concentrations.

-

Generate a calibration curve by plotting the peak area versus the concentration.

-

Determine the concentration of MCI in the unknown samples by comparing their peak areas to the calibration curve.

-

Conclusion

The degradation of this compound in aqueous solutions is a multifaceted process driven by hydrolysis, photolysis, and biodegradation. The rate of degradation is highly dependent on environmental conditions, with alkaline pH and elevated temperatures significantly accelerating hydrolysis. The primary degradation pathway involves the opening of the isothiazolinone ring to form N-methylmalonamic acid, which subsequently degrades to simpler organic acids and ultimately to carbon dioxide. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental fate and potential risks associated with the use of this biocide. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies to refine our understanding of MCI's environmental behavior.

References

- 1. ecetoc.org [ecetoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

Solubility of Methylchloroisothiazolinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylchloroisothiazolinone (MCI) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this widely used biocide. This document compiles available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of a substance in a particular solvent is a critical parameter for its formulation, application, and environmental fate. The following tables summarize the available quantitative solubility data for this compound in a range of organic solvents.

| Solvent | Solubility | Temperature (°C) |

| Ethyl Acetate | 4.31 g/100 mL | Not Specified |

| Methanol | 4.40 g/100 mL | Not Specified |

| Toluene | 4.07 g/100 mL | Not Specified |

| Hexane | 0.28 g/100 mL | Not Specified |

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

| Ethyl Acetate | 38.06 | 10 |

| Ethyl Acetate | 52.55 | 30 |

| Hexane | 1.39 | 10 |

| Hexane | 2.91 | 30 |

Table 2: Temperature-Dependent Solubility of this compound [1]

For a common commercial mixture of this compound and methylisothiazolinone (MCI/MI), the following solubility data has been reported:

| Solvent | Approximate Solubility |

| Ethanol | 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |

| Dimethylformamide (DMF) | 30 mg/mL |

Table 3: Approximate Solubility of a this compound/Methylisothiazolinone (MCI/MI) Mixture [2]

Qualitative Solubility Profile

In addition to quantitative data, several sources describe the solubility of this compound in a qualitative manner. This information can be useful for initial solvent screening.

-

Alcohols and Glycols : this compound is reported to have good solubility or be readily miscible with lower alcohols and glycols.[3]

-

Chloroform : Described as soluble to slightly soluble.[4][5][6]

-

Dimethyl Sulfoxide (DMSO) : Characterized as slightly soluble.[4][5][6]

-

Methanol : Stated to be slightly soluble, with solubility increasing with heat.[4][5][6]

-

Nonpolar Solvents : Generally exhibits low solubility in nonpolar solvents.

-

Acetone : The "incomplete solubility" of a mixture of methylisothiazolinone and this compound in 100% acetone has been noted in the context of its use as a vehicle in scientific studies.[7]

Experimental Protocols for Solubility Determination

General Procedure for Solubility Determination (Flask Method)

This method is suitable for determining the solubility of a substance in a liquid solvent and is analogous to the OECD Guideline 105 for water solubility.

1. Preparation of a Saturated Solution: a. An excess amount of this compound is added to a known volume of the organic solvent of interest in a flask. b. The flask is sealed to prevent solvent evaporation. c. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solute: a. Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that is compatible with the organic solvent.

3. Analysis of the Saturated Solution: a. A known aliquot of the clear, saturated filtrate is carefully taken. b. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. A calibration curve prepared with standard solutions of known concentrations is used to quantify the amount of dissolved this compound.

4. Calculation of Solubility: a. The solubility is then calculated and expressed in appropriate units, such as g/100 mL, g/L, or mg/mL.

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for this compound depends on various factors beyond just solubility, including the intended application, safety considerations, and compatibility with other components in a formulation. The following diagram illustrates a logical workflow for this selection process.

Caption: Logical workflow for selecting an organic solvent for MCI.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | MCI | Cosmetic Ingredients Guide [ci.guide]

- 4. CHLOROMETHYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound/methylisothiazolinone mixture (MCIT/MIT) CAS#: 55965-84-9 [m.chemicalbook.com]

- 7. cir-safety.org [cir-safety.org]

In-Depth Toxicological Profile of Methylchloroisothiazolinone (MCI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Methylchloroisothiazolinone (MCI), a widely used preservative. The information is compiled from a range of preclinical and clinical studies, with a focus on providing quantitative data, detailed experimental methodologies, and mechanistic insights to support research and safety assessments.

Executive Summary

This compound (MCI) is an effective antimicrobial agent, but its use is associated with a range of toxicological concerns, most notably skin sensitization. This document details its toxicological profile, including acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Quantitative data are presented in tabular format for ease of comparison, and key experimental protocols are described in detail. Furthermore, signaling pathways for neurotoxicity and skin sensitization are visualized to provide a deeper understanding of its mechanisms of action.

Acute Toxicity

MCI exhibits moderate to high acute toxicity via oral and dermal routes and is highly toxic upon inhalation.

Table 1: Acute Toxicity of this compound/Methylisothiazolinone (MCI/MI) Mixture

| Route of Administration | Species | Parameter | Value (mg/kg) | Reference |

| Oral | Rat | LD50 | 4.6 (male), 4.3 (female) | [1] |

| Dermal | Rabbit | LD50 | Moderately toxic | [1] |

| Intraperitoneal | Rat | LD50 | 4.6 (male), 4.3 (female) | [1] |

| Inhalation | Rat | LC50 | 0.2 - ~1.4 mg/L air | [1] |

Note: Acute toxicity data is often reported for the MCI/MI mixture.

Key Experimental Protocols

Acute Oral Toxicity Study in Rats

-

Guideline: Based on OECD Guideline 401.

-

Species: Sprague Dawley Crl: CD(SD) BR rats.

-

Dosing: Single oral gavage administration of the test substance.

-

Observation Period: 14 days.

-

Endpoints: Mortality, clinical signs of toxicity (e.g., severe gastric irritation, lethargy, ataxia), body weight changes, and gross pathology at necropsy.[1]

-

Data Analysis: LD50 calculated using the Probit method.

Skin and Eye Irritation and Sensitization

MCI is a well-documented skin sensitizer and can cause skin and eye irritation in a concentration-dependent manner.

Table 2: Dermal and Ocular Effects of MCI/MI

| Endpoint | Species | Concentration | Result | Reference |

| Dermal Irritation | Rabbit | 560 ppm (aqueous) | Non-irritating | |

| 2800 ppm (aqueous) | Moderately irritating | |||

| 5600 ppm (aqueous) | Severely irritating | |||

| 56,000 ppm (aqueous) | Corrosive | |||

| Ocular Irritation | Rabbit | Concentration-dependent | Irritation observed | [1] |

| Skin Sensitization | Guinea Pig | - | Sensitizer | [2] |

| Human | 15 ppm | Not a sensitizer | [3] | |

| >50 ppm | Mixed results | [3] |

Key Experimental Protocols

Guinea Pig Maximization Test (GPMT)

-

Guideline: Based on OECD Guideline 406.

-

Species: Albino guinea pigs.

-

Induction Phase:

-

Day 0: Intradermal injections of the test article with and without Freund's Complete Adjuvant (FCA).

-

Day 7: Topical application of the test article under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Day 21: Topical application of the test article at a non-irritating concentration to a naive site.

-

-

Endpoint: Skin reactions (erythema and edema) are scored at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a significant number of test animals show a positive response compared to control animals.[4][5]

Human Repeat Insult Patch Test (HRIPT)

-

Objective: To assess the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.[6]

-

Panel: Typically 50-200 healthy male and female volunteers.[7]

-

Induction Phase: A series of nine 24-hour applications of the test material under an occlusive or semi-occlusive patch to the same site on the back over a 3-week period.[8][9] Skin responses are evaluated after each application.[6]

-

Rest Period: A 10-21 day period with no applications.[6]

-

Challenge Phase: A single 24-hour patch application of the test material to a naive site.[8]

-

Endpoint: Skin reactions at the challenge site are evaluated at 24, 48, and 72 hours post-patch removal.[7] Sensitization is indicated by a more pronounced reaction at the challenge site compared to the induction phase.[8]

Signaling Pathway for Skin Sensitization

References

- 1. Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by this compound and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/Methylisothiazolinone and Methylisothiazolinone Sensitivity in Hungary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Dendritic Cells Alters the Mechanism of MHC Class II Antigen Presentation to CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In situ chemical behaviour of methylisothiazolinone (MI) and this compound (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. T lymphocyte dynamics in methylisothiazolinone-allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of Methylchloroisothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylchloroisothiazolinone (MCI) is a widely used biocide and preservative in a variety of industrial and consumer products. Its extensive use raises important questions about its environmental fate and potential ecological impact. This technical guide provides an in-depth overview of the environmental degradation, persistence, and mobility of MCI, with a focus on the key environmental compartments of water and soil. The information presented herein is intended to support environmental risk assessments and inform the development of safer and more sustainable chemical alternatives.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the environmental breakdown of this compound.

Hydrolysis

The hydrolysis of MCI is a critical degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2] Generally, hydrolysis increases with higher pH and temperature.[2][3]

Table 1: Hydrolysis Half-Life of this compound (MCI)

| pH | Temperature (°C) | Half-Life | Reference |

| 9 | 25 | Slightly degraded | [4] |

| 7.4 | 25 | 69 days | [1] |

| 4 | 25 | Stable | [4] |

| Not Specified | 40 | 12 days | [2] |

| Not Specified | 60 | < 2 days | [2] |

Photolysis

Photolysis, or degradation by light, is another important abiotic process that contributes to the breakdown of MCI in the environment.[3] Exposure to sunlight can accelerate the degradation of MCI in aquatic systems.[2]

Table 2: Photodegradation of this compound (MCI)

| Condition | pH | Degradation/Half-Life | Reference |

| UV light | 4 | Slightly degraded | [4] |

| Sunlight exposure | Not Specified | Photolysis half-life of 6.8 days (compared to 14.4 days for dark control) | [2] |

Biotic Degradation

Biodegradation by microorganisms is a primary mechanism for the removal of MCI from both soil and aquatic environments. While MCI can be toxic to microbes at high concentrations, at environmentally relevant concentrations, it is biodegradable.[1]

In soil, MCI undergoes rapid primary biodegradation.[1] The principal environmental degradation pathway for both MCI and the related compound methylisothiazolinone (MI) involves the opening of the isothiazolinone ring and the loss of sulfur and chlorine atoms to form N-methylmalonamic acid.[1] This is then further degraded into smaller organic acids and ultimately mineralized to carbon dioxide.[2]

Standard ready biodegradability tests (e.g., OECD 301B) have shown that the apparent non-degradability of MCI at high concentrations is due to its microbial toxicity.[1] However, at lower, more environmentally realistic concentrations, significant mineralization occurs.[1]

Table 3: Biodegradation of this compound (MCI)

| Environmental Compartment | Half-Life/Degradation | Reference |

| Soil | Expected to undergo rapid primary biodegradation | [1] |

| Aquatic (aerobic) | Substantial degradation (80-100%) in synthetic sewage | [5] |

| Aquatic (anaerobic) | No degradation noted | [5] |

Environmental Persistence and Mobility

Based on the available data from abiotic and biotic degradation studies, MCI is not considered to be persistent in the environment.[1]

The mobility of MCI in soil is influenced by its adsorption to soil particles. The organic carbon-normalized soil adsorption coefficient (Koc) for MCI is low, indicating that it has very high mobility in soil.[1]

Bioaccumulation